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Compound of Interest

Compound Name: 6-Chloropyridin-3-amine

Cat. No.: B041692

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for these analyses. This
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-Chloropyridin-3-amine.

Table 1: '"H NMR Spectroscopic Data

. . Coupling
Chemical Shift Lo Number of .
Multiplicity Constant (J) Assignment
(d) ppm Protons
Hz

8.03 d 2.7 1H H-2

7.18 d 8.4 1H H-4

7.08 dd 84,28 1H H-5

3.85 S - 2H -NH:z

Solvent: CDClIs, Spectrometer Frequency: 400 MHz
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- 13 1
Chemical Shift (8) ppm Assignment
141.2 C-6
139.8 C-2
138.1 C-3
124.6 C-5
124.2 C-4

Solvent: CDClIs, Spectrometer Frequency: 100 MHz

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3420, 3315 Strong, Sharp N-H stret.ch (asymmetric and
symmetric)

3080 Medium Aromatic C-H stretch

1620 Strong N-H bend (scissoring)

1580, 1470 Strong C=C and C=N ring stretching

1310 Strong C-N stretch (aromatic amine)

820 Strong C-H out-of-plane bend

780 Strong C-Cl stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment
128.0 100 [M]* (35Cl)
130.0 32 [M]* (3Cl)
93.0 45 [M-CIJ*

66.0 30 [M-CI-HCNJ*

lonization Mode: Electron lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

o Sample Preparation: Approximately 10-20 mg of 6-Chloropyridin-3-amine was dissolved in
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum was acquired at 400 MHz. A standard pulse
seguence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum was acquired at 100 MHz using a proton-
decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds,
and a relaxation delay of 2 seconds were employed. Approximately 1024 scans were
averaged.

o Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier
transform with an exponential window function to improve the signal-to-noise ratio. Phase
and baseline corrections were applied manually. Chemical shifts are reported in parts per
million (ppm) relative to TMS (& = 0.00 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

o Sample Preparation (KBr Pellet Method): A small amount of 6-Chloropyridin-3-amine (1-2
mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle until a fine, homogeneous powder was obtained.[1][2][3] The
mixture was then transferred to a pellet press and compressed under high pressure to form a
transparent or translucent pellet.[1][2][3]

o Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer.
The spectrum was recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1. A
background spectrum of the empty sample holder was recorded and automatically
subtracted from the sample spectrum.[4] 32 scans were co-added to obtain a high-quality
spectrum.

o Data Analysis: The resulting spectrum was analyzed for the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ EM single
quadrupole mass spectrometer.

e Sample Introduction: A dilute solution of 6-Chloropyridin-3-amine in methanol
(approximately 1 pg/mL) was introduced into the ion source via direct infusion using a
syringe pump at a flow rate of 10 puL/min.

« lonization: Electron lonization (El) was used with an electron energy of 70 eV. The ion
source temperature was maintained at 250°C.

e Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-
500 amu.

o Data Interpretation: The resulting mass spectrum was analyzed to determine the molecular
ion peak and the fragmentation pattern. The isotopic distribution of chlorine ([M]* and
[M+2]*) was used to confirm the presence of a chlorine atom in the molecule.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 6-Chloropyridin-3-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chloropyridin-3-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041692#spectroscopic-data-nmr-ir-ms-of-6-
chloropyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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